molecular formula C20H15O2P B1611383 2,2'-(Phenylphosphanediyl)dibenzaldehyde CAS No. 65654-64-0

2,2'-(Phenylphosphanediyl)dibenzaldehyde

Cat. No.: B1611383
CAS No.: 65654-64-0
M. Wt: 318.3 g/mol
InChI Key: WTKRGEWQSKZTRA-UHFFFAOYSA-N
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Description

2,2'-(Phenylphosphanediyl)dibenzaldehyde (hereafter referred to by its systematic name) is a bisaldehyde compound featuring a central phenylphosphanediyl group bridging two benzaldehyde units. This structure confers unique stereoelectronic properties, particularly at the phosphorus center, which serves as a stereogenic site in asymmetric catalysis. Recent studies demonstrate its utility in enantioselective esterification reactions under oxidative conditions, achieving an enantiomeric ratio (er) of 96:4 when paired with an aminoindanol-derived triazolium salt catalyst . The compound’s phosphorus-based chirality and bifunctional aldehyde groups make it a versatile precursor for synthesizing chiral organophosphorus compounds, though its synthetic yield in catalytic applications remains moderate (32% under optimized conditions) .

Properties

IUPAC Name

2-[(2-formylphenyl)-phenylphosphanyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15O2P/c21-14-16-8-4-6-12-19(16)23(18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-22/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKRGEWQSKZTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568980
Record name 2,2'-(Phenylphosphanediyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65654-64-0
Record name 2,2'-(Phenylphosphanediyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylphosphanediyl)dibenzaldehyde typically involves the reaction of an optically pure H-phosphinate with benzaldehyde derivatives. One reported method describes the synthesis of this compound through a five-step process, yielding a single diastereoisomer and enantiomer . The reaction conditions often involve the use of solvents such as 2-propanol and catalysts like macrocyclic iron(II)/(NH)2P2 complexes .

Industrial Production Methods

While specific industrial production methods for 2,2’-(Phenylphosphanediyl)dibenzaldehyde are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylphosphanediyl)dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The phosphorus atom can participate in substitution reactions, forming new phosphorus-carbon or phosphorus-oxygen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2’-(Phenylphosphanediyl)dibenzaldehyde would yield phosphine oxides, while reduction would produce the corresponding alcohols.

Scientific Research Applications

2,2’-(Phenylphosphanediyl)dibenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(Phenylphosphanediyl)dibenzaldehyde exerts its effects involves its ability to act as a ligand, forming complexes with various metals. These complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation. The molecular targets and pathways involved include the activation of polar double bonds and the stabilization of transition states during catalysis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The key distinction between 2,2'-(Phenylphosphanediyl)dibenzaldehyde and analogous compounds lies in the bridging group, which dictates electronic behavior, coordination chemistry, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Bisaldehyde Derivatives
Compound Name & Source Bridging Group Synthesis Method Key Properties Applications
2,2'-(Phenylphosphanediyl)dibenzaldehyde Phenylphosphanediyl Oxidative esterification Stereogenic P center; chiral environment Asymmetric catalysis
4,4′-(2,2′-Bithiophen-5,5′-diyl)dibenzaldehyde 2,2′-Bithiophene Stille coupling (82% yield) Conjugated π-system; electron-rich Organic electronics, optoelectronics
4,4'-(Phenanthroline-3,8-diyl)dibenzaldehyde (phendda) Phenanthroline COF synthesis Rigid, planar; metal-coordinating N sites Photocatalytic frameworks (C–C/N couplings)
2,2'-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde (EDD) Ethylene glycol Alkylation of salicylaldehyde Flexible ether linkage; adaptable coordination Antimicrobial metal complexes

Electronic and Coordination Behavior

  • Phosphorus Bridging Group (2,2'-(Phenylphosphanediyl)dibenzaldehyde):
    The phenylphosphanediyl group introduces a stereogenic phosphorus atom, enabling enantioselective catalysis. The electron-withdrawing nature of the aldehyde groups and the Lewis basicity of phosphorus enhance its reactivity in asymmetric transformations .

  • Bithiophene Bridging Group (Compound 15 ):
    The 2,2′-bithiophene linker provides extended π-conjugation, favoring charge transport in organic semiconductors. Its electron-rich thiophene rings facilitate cross-coupling reactions (e.g., Suzuki, Stille), yielding high-purity materials for optoelectronic devices.

  • Phenanthroline Bridging Group (phendda ): The phenanthroline moiety’s rigid, planar structure and nitrogen donor sites enable the formation of metal-organic frameworks (MOFs). These frameworks immobilize Ir/Ni catalysts for heterogeneous photocatalysis, achieving high recyclability in C–C/N cross-couplings.
  • Ethylene Glycol Bridging Group (EDD ): The flexible ethylene glycol spacer allows EDD to adopt diverse coordination geometries with transition metals (Cr, Fe, Co, Cu, Ni).

Biological Activity

2,2'-(Phenylphosphanediyl)dibenzaldehyde, with the chemical formula C13_{13}H10_{10}O2_{2}P, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 230.19 g/mol
  • CAS Number : 65654-64-0
  • Structure : The compound features a central phosphane linkage with two benzaldehyde groups attached, which may contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds containing phosphane moieties can exhibit significant antioxidant properties. The presence of the aldehyde functional groups in 2,2'-(Phenylphosphanediyl)dibenzaldehyde may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
2,2'-(Phenylphosphanediyl)dibenzaldehyde25
Ascorbic Acid20
Quercetin30

Anticancer Properties

Studies have shown that phosphane derivatives can inhibit cancer cell proliferation. In vitro assays demonstrate that 2,2'-(Phenylphosphanediyl)dibenzaldehyde can induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Breast Cancer Cells
A study investigated the effects of 2,2'-(Phenylphosphanediyl)dibenzaldehyde on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)20DNA fragmentation
A549 (Lung)18Mitochondrial dysfunction

The biological activity of 2,2'-(Phenylphosphanediyl)dibenzaldehyde is attributed to several mechanisms:

  • Oxidative Stress Modulation : The compound's ability to scavenge free radicals may reduce oxidative damage in cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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